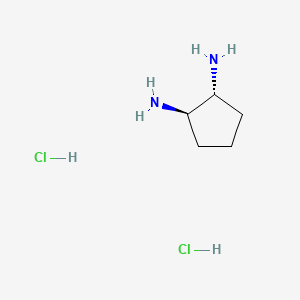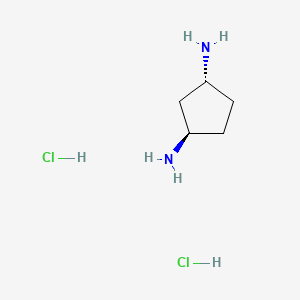![molecular formula C8H15NO7 B592438 2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid CAS No. 60644-20-4](/img/structure/B592438.png)
2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid
Übersicht
Beschreibung
2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid is a compound that consists of a mixture of diastereomers of fructosyl glycine. This compound is often used in biochemical and proteomics research due to its unique properties and interactions with other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fructosyl Glycine alpha/beta Mixture involves the reaction of fructose with glycine under controlled conditions. The reaction typically takes place in an aqueous medium at a slightly acidic pH to facilitate the formation of the glycosidic bond between fructose and glycine. The mixture of diastereomers is obtained due to the different spatial arrangements of the atoms around the glycosidic bond.
Industrial Production Methods
Industrial production of Fructosyl Glycine alpha/beta Mixture follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors where fructose and glycine are mixed under controlled temperature and pH conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired mixture of diastereomers.
Analyse Chemischer Reaktionen
Types of Reactions
Fructosyl Glycine alpha/beta Mixture undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glycosidic bond can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Fructosyl Glycine alpha/beta Mixture has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the production of various biochemical products and as a research tool in proteomics.
Wirkmechanismus
The mechanism of action of Fructosyl Glycine alpha/beta Mixture involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form stable complexes with these targets, affecting their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Fructosyl Glycine alpha/beta Mixture can be compared with other similar compounds, such as:
Fructosyl Alanine: Similar in structure but contains alanine instead of glycine.
Fructosyl Serine: Contains serine instead of glycine.
Fructosyl Cysteine: Contains cysteine instead of glycine.
The uniqueness of Fructosyl Glycine alpha/beta Mixture lies in its specific interactions with biomolecules and its distinct diastereomeric composition, which can lead to different biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO7/c10-4-2-16-8(15,7(14)6(4)13)3-9-1-5(11)12/h4,6-7,9-10,13-15H,1-3H2,(H,11,12)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWXBDYZZFSXIL-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CNCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270881 | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60644-20-4 | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60644-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)
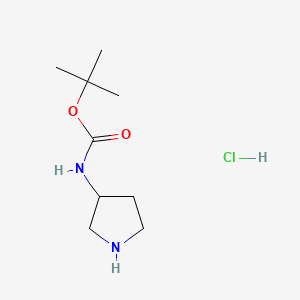

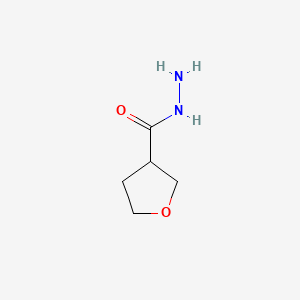
![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)



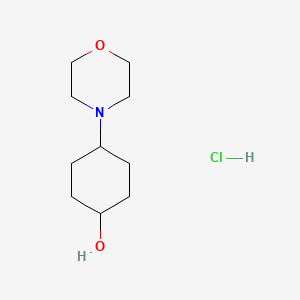
![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)
